

# Application Notes & Protocols: Quantitative Measurement of Nucleotide Flexibility with 1M7

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## Compound of Interest

Compound Name: 1-Methyl-7-nitroisatoic anhydride

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These application notes provide a detailed overview and experimental protocols for the quantitative measurement of nucleotide flexibility in RNA using the chemical probe **1-methyl-7-nitroisatoic anhydride** (1M7). This method, a cornerstone of Selective 2'-Hydroxyl Acylation Analyzed by Primer Extension (SHAPE) and its high-throughput variant SHAPE-MaP, offers single-nucleotide resolution insights into RNA structure, which is crucial for understanding RNA function and for the development of RNA-targeted therapeutics.[1]

## Introduction to 1M7 and SHAPE Chemistry

1M7 is an electrophilic reagent that rapidly and selectively acylates the 2'-hydroxyl group of ribonucleotides in a manner dependent on their local structural flexibility.[2][3][4] In essence, nucleotides in flexible or single-stranded regions of an RNA molecule are more susceptible to modification by 1M7, while those constrained in base pairs or complex tertiary structures are less reactive.[3][5][6][7][8] This differential reactivity provides a quantitative measure of the conformational dynamics of each nucleotide within an RNA molecule.

The sites of 1M7 adduction are typically detected by reverse transcription. The bulky adduct on the 2'-hydroxyl group causes the reverse transcriptase to stall and dissociate, generating a pool of cDNA fragments truncated one nucleotide prior to the modification site.[5][9] By quantifying the abundance of these truncated products, a reactivity profile for the entire RNA molecule can be generated. In the SHAPE-MaP (mutational profiling) method, reverse transcriptase can

misincorporate a nucleotide opposite the 1M7 adduct, leading to mutations in the resulting cDNA that can be quantified by next-generation sequencing.[\[1\]](#)[\[10\]](#)[\[11\]](#)

## Key Advantages of 1M7

- **Rapid Reactivity:** 1M7 has a short reaction half-life, allowing for time-resolved "snapshots" of RNA structure in as little as 70 seconds.[\[1\]](#)[\[4\]](#)
- **Low Nucleotide Bias:** It reacts with all four ribonucleotides with similar efficiency, providing a more uniform and less biased structural profile compared to some other SHAPE reagents.[\[10\]](#)[\[11\]](#)
- **General Applicability:** 1M7 is effective for a wide range of in vitro RNA structure probing experiments.[\[10\]](#)[\[11\]](#)

## Quantitative Data Summary

The following tables summarize key quantitative parameters and comparisons relevant to the use of 1M7 in RNA structure probing.

Table 1: Physicochemical Properties and Recommended Concentrations of 1M7

Property	Value	Reference(s)
Molecular Weight	222.15 g/mol	<a href="#">[1]</a>
Solubility	Soluble to 100 mM in DMSO	<a href="#">[1]</a>
Storage Conditions	Store at -20°C	<a href="#">[1]</a>
Typical Stock Concentration	100 mM in anhydrous DMSO	<a href="#">[6]</a>
Typical Final Concentration (in vitro)	10 mM - 100 mM	<a href="#">[2]</a> <a href="#">[6]</a> <a href="#">[9]</a>

Table 2: Comparison of Common SHAPE Reagents

Reagent	Half-life	Nucleotide Bias	Recommended Use	Reference(s)
1M7	Short	Low	General purpose, especially for cell-free experiments.	<a href="#">[10]</a> <a href="#">[11]</a>
1M6	-	Low	General purpose, similar to 1M7.	<a href="#">[10]</a> <a href="#">[11]</a>
NMIA	Longer than 1M7	Low	General use when 1M7/1M6 are unavailable; requires longer reaction times.	<a href="#">[10]</a> <a href="#">[11]</a>
NAI	Long	High (A > G/C)	In-cell experiments where other reagents show low reactivity.	<a href="#">[9]</a> <a href="#">[10]</a>
5NIA	-	Moderate	In-cell probing (requires data rescaling).	<a href="#">[10]</a> <a href="#">[11]</a>

## Experimental Protocols

### Protocol 1: In Vitro RNA Modification with 1M7

This protocol describes the fundamental steps for modifying in vitro transcribed or purified RNA with 1M7.

Materials:

- Purified RNA
- 1M7 powder

- Anhydrous Dimethyl Sulfoxide (DMSO)
- Folding Buffer (e.g., 333 mM HEPES pH 8.0, 20 mM MgCl<sub>2</sub>, 333 mM NaCl)
- TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
- Nuclease-free water

#### Procedure:

- RNA Preparation and Folding:
  - Dilute the RNA stock to the desired concentration (e.g., 1  $\mu$ M) in 0.5X TE buffer.
  - To ensure proper folding, heat the RNA solution to 95°C for 1 minute and then immediately place it on ice for 5 minutes.[\[6\]](#)
  - Add folding buffer to the RNA solution and incubate at 37°C for 5-30 minutes to allow the RNA to reach its conformational equilibrium.[\[2\]](#)[\[6\]](#)[\[9\]](#)
- 1M7 Reagent Preparation:
  - Prepare a 10-fold concentrated stock solution of 1M7 in anhydrous DMSO (e.g., 100 mM for a final concentration of 10 mM).[\[2\]](#)[\[6\]](#) This should be done immediately before use due to the reagent's reactivity.
- Modification Reaction:
  - Set up two reactions: a modification reaction (+) and a no-reagent control (-).
  - To the (+) reaction, add 1/10th volume of the 1M7/DMSO solution to the folded RNA. Mix immediately.
  - To the (-) reaction, add an equal volume of pure DMSO.[\[2\]](#)
  - Incubate the reactions at 37°C for a specific time, typically around 70 seconds for 1M7.[\[6\]](#)
- Reaction Quenching and RNA Purification:

- Immediately after incubation, place the reaction tubes on ice to stop the reaction.[\[2\]](#)
- Purify the modified RNA from the reaction mixture using standard methods such as ethanol precipitation or a suitable RNA cleanup kit.
- Resuspend the purified RNA pellet in a small volume of TE buffer or nuclease-free water.  
[\[2\]](#)

## Protocol 2: Analysis of 1M7 Modification by Primer Extension

This protocol outlines the detection of 1M7 adducts using fluorescently labeled primers and capillary electrophoresis.

Materials:

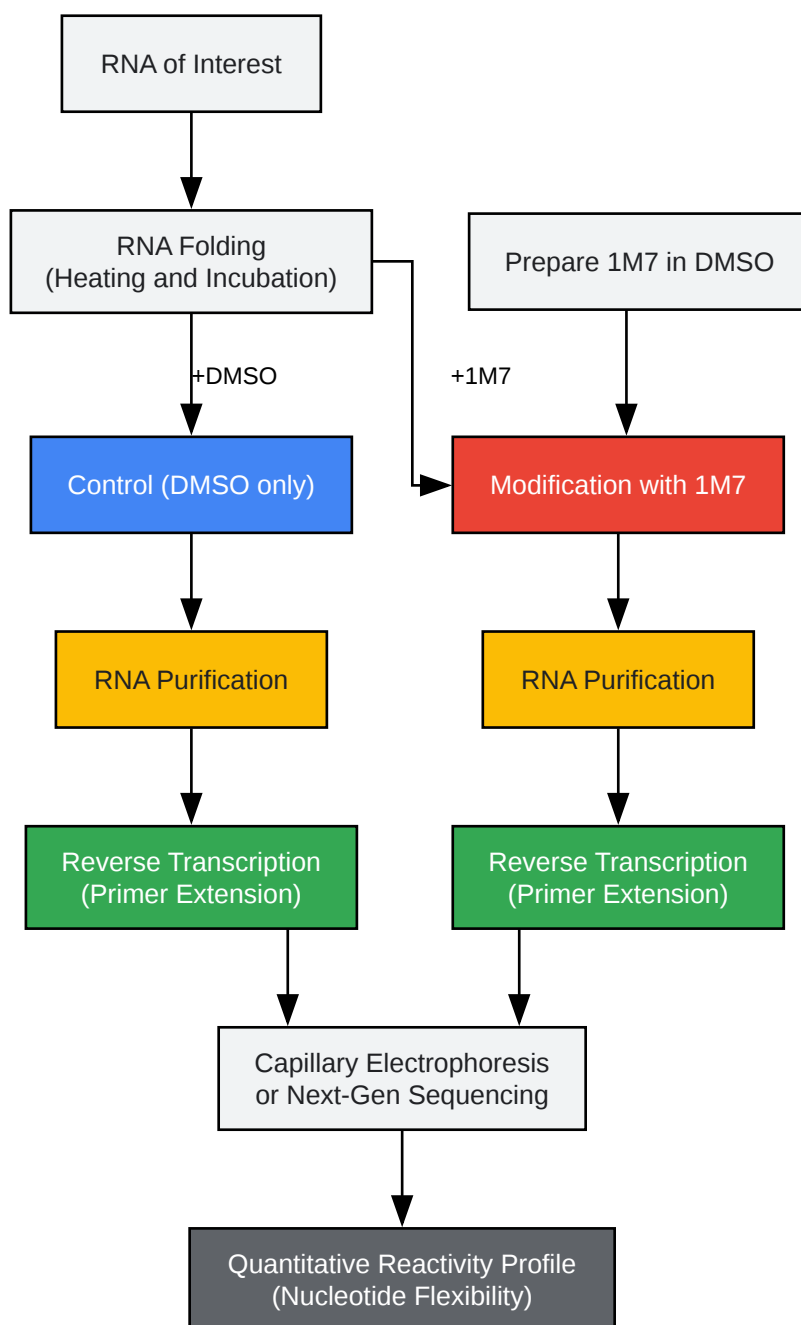
- 1M7-modified and control RNA
- Fluorescently labeled reverse transcription primer
- Reverse transcriptase and buffer
- dNTPs
- Dideoxynucleotide sequencing ladders (ddNTPs)
- Capillary electrophoresis system

Procedure:

- Primer Annealing:
  - Combine the modified or control RNA with the fluorescently labeled primer in a reaction tube.
  - Heat to 65°C for 5 minutes, then cool to 35°C over 5-10 minutes to allow the primer to anneal.

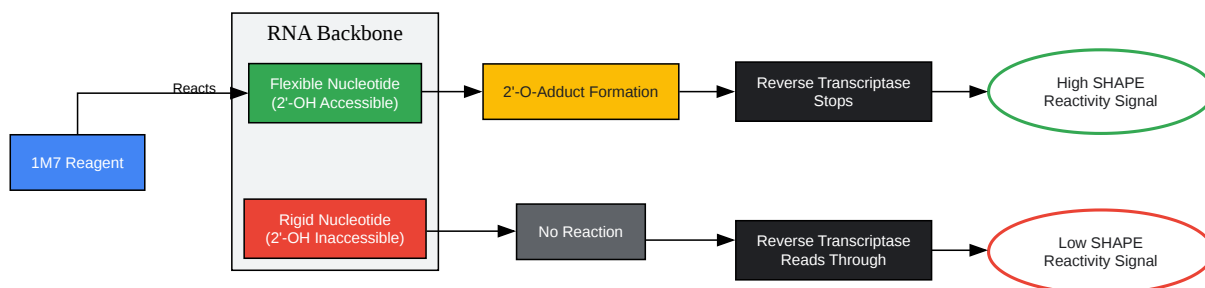
- Reverse Transcription:
  - Prepare a master mix containing reverse transcriptase buffer, dNTPs, and reverse transcriptase.
  - Add the master mix to the annealed RNA-primer solution.
  - Incubate at the optimal temperature for the reverse transcriptase (e.g., 42-55°C) for 30-60 minutes.
  - Set up parallel sequencing reactions using the same primer and unmodified RNA template with the addition of one ddNTP in each reaction to serve as a sequence ladder.
- Product Analysis:
  - Terminate the reverse transcription reaction and purify the resulting cDNA products.
  - Analyze the cDNA products from the (+), (-), and sequencing reactions by capillary electrophoresis.[3]
  - The output will be an electropherogram showing fluorescent peaks corresponding to cDNA fragments of different lengths.
- Data Analysis:
  - Process the raw electropherogram data to align the (+) and (-) traces and quantify the peak areas.
  - Calculate the SHAPE reactivity for each nucleotide by subtracting the background signal from the control (-) lane from the signal in the modification (+) lane.
  - Normalize the reactivity values to account for variations in signal intensity. The resulting SHAPE profile provides a quantitative measure of nucleotide flexibility.[3][5]

## Visualizations



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Caption: Experimental workflow for SHAPE using 1M7.



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Caption: Mechanism of 1M7 action and detection.

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## References

- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. fredonia.edu [fredonia.edu]
- 4. researchgate.net [researchgate.net]
- 5. Mapping RNA Structure In Vitro with SHAPE Chemistry and Next-Generation Sequencing (SHAPE-Seq) | Springer Nature Experiments [experiments.springernature.com]
- 6. Safer one-pot synthesis of the 'SHAPE' reagent 1-methyl-7-nitroisatoic anhydride (1m7) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Safer one-pot synthesis of the 'SHAPE' reagent 1-methyl-7-nitroisatoic anhydride (1m7) [escholarship.org]



- 9. Comparison of SHAPE reagents for mapping RNA structures inside living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Guidelines for SHAPE reagent choice and detection strategy for RNA structure probing studies - PMC [pmc.ncbi.nlm.nih.gov]
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